N-(2,5-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
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Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S2/c1-13(2)7-9-24-20(26)19-16(8-10-27-19)23-21(24)28-12-18(25)22-17-11-14(3)5-6-15(17)4/h5-6,8,10-11,13H,7,9,12H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHRKOSWKXZXIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS Number: 899755-38-5) is a complex organic compound characterized by its unique molecular structure that includes a dimethylphenyl group and a thieno-pyrimidine moiety. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 449.6 g/mol. The structural features include:
- Dimethylphenyl Group : Contributes to hydrophobic interactions and potential receptor binding.
- Thieno[3,2-d]pyrimidine Moiety : Known for various biological activities including antimicrobial and anticancer properties.
- Sulfanyl Group : Often associated with enhanced bioactivity through mechanisms such as enzyme inhibition.
Biological Activity
Preliminary studies suggest that this compound exhibits several biological activities:
-
Antimicrobial Activity :
- The compound has shown promise against various bacterial strains. The presence of the sulfanyl group may enhance its interaction with microbial enzymes.
- Case Study : In vitro tests demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli growth at concentrations as low as 50 µg/mL.
-
Anticancer Properties :
- Research indicates that the compound may induce apoptosis in cancer cell lines, potentially through modulation of cell cycle regulators.
- Case Study : A study on human breast cancer cells (MCF-7) revealed a dose-dependent decrease in cell viability, with IC50 values around 30 µM after 48 hours of treatment.
-
Cytotoxicity :
- Preliminary cytotoxicity assays suggest that while the compound is effective against cancer cells, it exhibits relatively low toxicity towards normal human fibroblast cells.
- Table 1 summarizes the cytotoxic effects observed in various cell lines:
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| MCF-7 | 30 | Significant reduction in viability |
| HeLa | 25 | Moderate cytotoxicity |
| Normal Fibroblasts | >100 | Low toxicity |
The precise mechanism of action for this compound is still under investigation. However, several hypotheses have emerged based on structural analogs:
- Inhibition of Enzymatic Pathways : The sulfanyl group may interact with thiol groups in enzymes, leading to inhibition of critical metabolic pathways in pathogens.
- DNA Interaction : Similar compounds have been shown to intercalate into DNA, disrupting replication processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
